(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a bioisosteric replacement for other pharmacologically active compounds. The molecular formula for this compound is , and it has a molecular weight of approximately 165.17 g/mol. It is characterized by the presence of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring, which influences its biological activity and physicochemical properties.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the CAS Number 1020033-88-8. It falls under the classification of organic compounds, specifically heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). The imidazo[1,2-a]pyridine structure is notable for its diverse biological activities, making derivatives like (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine significant in pharmaceutical research.
The synthesis of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves several steps that may include:
The synthetic routes often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using non-nucleophilic solvents can enhance reaction efficiency by minimizing side reactions .
The molecular structure of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine consists of a fused bicyclic system with:
Key structural data include:
(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which can affect nucleophilicity and electrophilicity during chemical transformations.
The mechanism by which (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine exerts its biological effects is primarily linked to its role as a GABA(A) receptor modulator. This compound acts as a bioisosteric replacement for imidazopyrimidine derivatives, influencing neurotransmitter activity in the central nervous system .
Research indicates that modifications at the 8-position significantly impact binding affinity and efficacy at GABA(A) receptors, suggesting that (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine could serve as a lead compound for developing new anxiolytic or sedative agents .
Due to limited data availability for this specific compound, general properties typical of imidazo[1,2-a]pyridines include:
Chemical properties include:
Relevant analyses often focus on spectral data (NMR, IR) to characterize functional groups and confirm structural identity .
(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has potential applications in several scientific fields:
Palladium-catalyzed cross-coupling reactions enable efficient construction of the imidazo[1,2-a]pyridine core, which is essential for synthesizing the target amine. The Sonogashira and Suzuki-Miyaura couplings are particularly valuable for introducing substituents at the C-3 position prior to fluorination and aminomethyl functionalization. For example, 2-aminopyridine derivatives undergo tandem alkynylation/cyclization with α-halo ketones to yield 3-substituted imidazo[1,2-a]pyridines, achieving yields >75% under optimized Pd(0)/copper(I) co-catalysis [5] [7]. Key parameters include:
These methods provide superior atom economy compared to classical condensation routes, enabling late-stage diversification critical for pharmaceutical applications [7].
Table 1: Physicochemical Properties of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 1020033-88-8 | - |
Molecular Formula | C₈H₈FN₃ | HRMS |
Molecular Weight | 165.17 g/mol | - |
SMILES | NCC1=CN2C=CC=C(F)C2=N1 | - |
Predicted CCS (Ų) [M+H]⁺ | 129.3 | TWIMS |
Data compiled from vendor specifications and computational analyses [3] [6]
Achieving site-specific fluorination at the C-8 position presents challenges due to competing C-5/C-6 halogenation. Two predominant methods have been optimized:
Density functional theory (DFT) calculations confirm that 8-fluorination lowers the HOMO energy by 1.8 eV compared to non-fluorinated analogs, enhancing metabolic stability—a key rationale for this modification in GABAₐ receptor modulator development [1].
Table 2: Comparative Performance of Fluorination Methods
Method | Reagent/System | Yield (%) | Regioselectivity | Reaction Conditions |
---|---|---|---|---|
Electrophilic Fluorination | N-Fluoropyridinium triflate | 78 | >95% C-8 | DCM, −40°C, 12h |
Halogen Exchange | KF/[18]crown-6 | 92 | >99% C-8 | DMSO, 150°C, 24h |
Directed Ortho-Metalation | n-BuLi/Selectfluor® | 65 | ~85% C-8 | THF, −78°C, 2h |
Data from experimental studies and literature comparisons [1] [5] [7]
The installation of the aminomethyl group at C-2 employs two primary routes starting from 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde:
Critical parameters include:
The NaBH₃CN method provides the highest atom efficiency (step economy = 92%) for gram-scale synthesis [4].
Solid-phase synthesis (SPS) using Wang resin-linked bromoimidazopyridines enables rapid diversification but suffers from limitations in fluorination efficiency:
Compatibility with high-temperature fluorination protocols
Solid-Phase Advantages:
Economic analysis shows solution-phase synthesis reduces costs by 40% for >100g batches, while SPS remains preferable for initial SAR screening of aminomethyl derivatives [4] [7].
Table 3: Cost and Yield Comparison of Synthesis Strategies
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Average Yield (5-step sequence) | 62% | 38% |
Cost per 100g (USD) | $12,400 | $34,800 |
Typical Purity (HPLC) | >99% | >92% |
Scalability Limit | 10 kg | 200 g |
Library Synthesis Suitability | Low (<10 variants) | High (>50 variants) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: